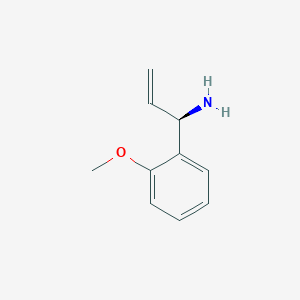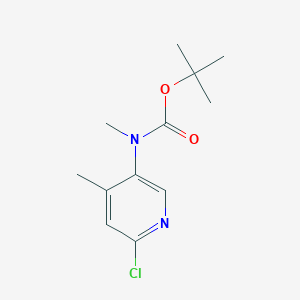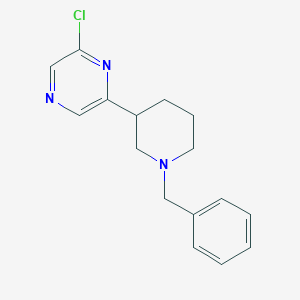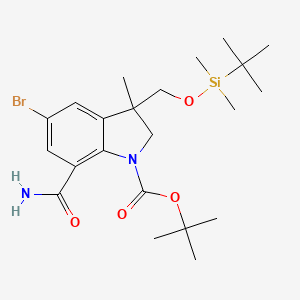
(R)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopentyl ring and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the reaction of cyclopentylamine with trifluoroacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other separation techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating compounds with specific properties.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, ®-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride has potential applications as a pharmaceutical intermediate. Its structure may be modified to create drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2,2,2-Trifluoroethylamine: Contains the trifluoromethyl group but lacks the cyclopentyl ring.
Uniqueness
®-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the combination of the cyclopentyl ring and trifluoromethyl group. This combination imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C7H13ClF3N |
|---|---|
Molecular Weight |
203.63 g/mol |
IUPAC Name |
(1R)-1-cyclopentyl-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)6(11)5-3-1-2-4-5;/h5-6H,1-4,11H2;1H/t6-;/m1./s1 |
InChI Key |
KUXNOAUBDNRTEA-FYZOBXCZSA-N |
Isomeric SMILES |
C1CCC(C1)[C@H](C(F)(F)F)N.Cl |
Canonical SMILES |
C1CCC(C1)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13049263.png)

![3-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-hydroxy-6-methyl-2H-pyran-2-one;dimethylamine](/img/structure/B13049271.png)



![(1R)-1-[4-(Difluoromethyl)phenyl]propylamine](/img/structure/B13049298.png)
![(3aR,4S,9bS)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13049299.png)



